molecular formula C15H14INO B11171942 N-(3,5-dimethylphenyl)-3-iodobenzamide

N-(3,5-dimethylphenyl)-3-iodobenzamide

Cat. No.: B11171942
M. Wt: 351.18 g/mol
InChI Key: HIQMWJFZHMRBJQ-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-3-iodobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an iodine atom attached to the benzene ring and a dimethylphenyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-3-iodobenzamide typically involves the reaction of 3-iodobenzoic acid with 3,5-dimethylaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an appropriate solvent like dichloromethane at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-3-iodobenzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation and reduction reactions can produce various oxidized or reduced derivatives of the compound.

Scientific Research Applications

N-(3,5-dimethylphenyl)-3-iodobenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-3-iodobenzamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,5-dimethylphenyl)-3-iodobenzamide is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different properties and applications, making it a valuable compound for various research and industrial purposes .

Properties

Molecular Formula

C15H14INO

Molecular Weight

351.18 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-3-iodobenzamide

InChI

InChI=1S/C15H14INO/c1-10-6-11(2)8-14(7-10)17-15(18)12-4-3-5-13(16)9-12/h3-9H,1-2H3,(H,17,18)

InChI Key

HIQMWJFZHMRBJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)I)C

Origin of Product

United States

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